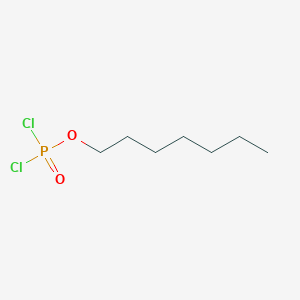

Phosphorodichloridic acid, heptyl ester

描述

属性

IUPAC Name |

1-dichlorophosphoryloxyheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2O2P/c1-2-3-4-5-6-7-11-12(8,9)10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWVGIIBEKOPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Preparation Methods

Esterification Using Phosphorus Oxychloride (POCl₃)

This classical method involves reacting phosphorus oxychloride with heptyl alcohol under controlled molar ratios and temperature, often in the presence of catalysts or scavengers to manage HCl evolution.

Reaction Scheme:

$$

\text{POCl}3 + \text{C}7\text{H}{15}\text{OH} \rightarrow \text{C}7\text{H}{15}\text{OPOCl}2 + \text{HCl}

$$

- Step 1: Phosphorus oxychloride is reacted with heptyl alcohol at a molar ratio typically around 1:1 to 1:1.3.

- Step 2: The reaction is catalyzed by metal halides such as magnesium chloride or aluminum chloride to improve yield and selectivity.

- Step 3: HCl formed is continuously removed to drive the reaction forward and prevent equipment corrosion.

- Step 4: The product is purified by distillation to remove unreacted starting materials and side products.

Key Parameters:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar ratio (POCl₃:heptyl alcohol) | 1:1 to 1:1.3 | Slight excess of alcohol to drive reaction |

| Catalyst | MgCl₂, AlCl₃ (0.1-5 mol%) | Enhances reaction rate and selectivity |

| Temperature | 50–80 °C | Controlled to avoid decomposition |

| Reaction time | 1–3 hours | Dependent on scale and temperature |

| Removal of HCl | Continuous distillation or gas purge | Prevents side reactions and equipment damage |

Preparation via Pyrophosphoryl Chloride (P₂O₅Cl₂)

An alternative and more recent method involves the use of pyrophosphoryl chloride, which reacts with heptyl alcohol at low temperatures to form dichloro phosphoric esters without generating HCl as a by-product.

Reaction Scheme:

$$

\text{P}2\text{O}5\text{Cl}2 + \text{C}7\text{H}{15}\text{OH} \rightarrow \text{C}7\text{H}{15}\text{OPOCl}2 + \text{H}3\text{PO}4\text{Cl}

$$

- The reaction proceeds at low temperatures (-30 °C to +25 °C) to avoid side reactions.

- The dichloro phosphoric ester and dichloro phosphoric acid are separated by vacuum distillation.

- An excess of alcohol (50-100%) is often used to esterify the acid by-product, improving yield.

Key Parameters:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | -30 °C to +25 °C | Low temperature favors selectivity |

| Molar ratio (P₂O₅Cl₂:heptyl alcohol) | 1:1 to 1:2 | Excess alcohol esterifies by-products |

| Reaction time | 10–25 minutes | Rapid reaction at controlled temp |

| Purification | Vacuum distillation | Separates ester from acid and impurities |

Advantages and Challenges:

- Avoids HCl formation during esterification, reducing corrosion and side reactions.

- Requires low-temperature control and handling of pyrophosphoryl chloride, which is moisture-sensitive.

- Vacuum distillation is essential for product purification.

Comparative Analysis of Methods

| Feature | Phosphorus Oxychloride Method | Pyrophosphoryl Chloride Method |

|---|---|---|

| Reaction Temperature | Moderate (50–80 °C) | Low (-30 to +25 °C) |

| By-products | HCl (requires removal) | Dichloro phosphoric acid (separable by distillation) |

| Catalyst Requirement | Yes (metal halides like MgCl₂, AlCl₃) | No catalyst needed |

| Reaction Time | Hours | Minutes |

| Purification | Distillation to remove HCl and unreacted materials | Vacuum distillation to separate ester and acid |

| Yield and Purity | Good, but side reactions possible | High purity, less side reactions |

| Equipment Considerations | Corrosion-resistant due to HCl | Requires low-temperature and vacuum equipment |

Research Findings and Notes

- The use of metal halide catalysts such as magnesium chloride in the POCl₃ method improves the formation of dichloro-mono phosphoric acid esters and guides the reaction toward the desired product with higher melting points and ease of handling in solid form applications.

- Excess phosphorus oxychloride (1.3 mol or higher) relative to alcohol is recommended to ensure complete conversion and facilitate removal of unreacted reagents by distillation.

- The pyrophosphoryl chloride method avoids the liberation of corrosive HCl, which reduces equipment corrosion and simplifies handling.

- The reaction of pyrophosphoryl chloride with primary aliphatic alcohols, including heptyl alcohol, proceeds quantitatively at low temperatures with high yields and purity, making it suitable for industrial scale-up.

- Vacuum distillation is a critical step in both methods to purify the phosphorodichloridic acid, heptyl ester by removing residual acids and unreacted materials.

- The choice between methods depends on available equipment, desired purity, scale, and cost considerations.

Summary Table of Preparation Conditions for this compound

| Preparation Method | Reagents | Temperature Range | Molar Ratio (Phosphorus reagent : Heptyl alcohol) | Catalyst | Reaction Time | Key By-products | Purification Method |

|---|---|---|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | POCl₃ + Heptyl alcohol | 50–80 °C | 1 : 1 to 1 : 1.3 | MgCl₂, AlCl₃ (optional) | 1–3 hours | HCl | Distillation |

| Pyrophosphoryl Chloride (P₂O₅Cl₂) | P₂O₅Cl₂ + Heptyl alcohol | -30 °C to +25 °C | 1 : 1 to 1 : 2 | None | 10–25 minutes | Dichloro phosphoric acid | Vacuum distillation |

化学反应分析

Types of Reactions: Heptyl Phosphorodichloridate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form phosphate esters and amides.

Hydrolysis: In the presence of water, it hydrolyzes to form heptyl phosphate and hydrochloric acid.

Common Reagents and Conditions:

Alcohols and Amines: Used in substitution reactions to form esters and amides.

Water: Causes hydrolysis, leading to the formation of heptyl phosphate.

Major Products Formed:

Heptyl Phosphate: Formed through hydrolysis.

Phosphate Esters and Amides: Formed through substitution reactions with alcohols and amines.

科学研究应用

Heptyl Phosphorodichloridate has a wide range of applications in scientific research, including:

Chemistry: Used as a phosphorylating agent in the synthesis of various organic compounds.

Biology: Employed in the preparation of biologically active phosphate esters.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.

Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals.

作用机制

The mechanism of action of Heptyl Phosphorodichloridate involves its ability to transfer a phosphoryl group to nucleophiles such as alcohols and amines. This process is facilitated by the presence of the dichlorophosphate group, which is highly reactive and readily undergoes substitution reactions. The molecular targets and pathways involved in these reactions are primarily related to the formation of phosphate esters and amides.

相似化合物的比较

Key Research Findings

- Hydrolysis Kinetics: Heptyl esters of medium-chain acids (e.g., heptanoic acid) are hydrolyzed faster by lipases than those with bulky or electron-withdrawing groups (e.g., trichloroacetyl) .

- Bioactivity Optimization: Heptyl esters of phenolic acids (e.g., protocatechuic acid) exhibit 10-fold higher anti-inflammatory activity than their acid forms, highlighting the role of esterification in drug design .

常见问题

Q. Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify heptyl chain protons (δ 0.8–1.6 ppm) and ester-linked CH₂ groups (δ 4.1–4.3 ppm) .

- ³¹P NMR : Verify phosphorus environment (δ -10 to +30 ppm for phosphoric acid esters) .

Elemental Analysis : Match experimental C/H/O/P ratios to theoretical values (e.g., C₉H₁₈Cl₂O₂P) .

Q. What are the stability considerations for storing this compound?

- Critical factors :

- Moisture sensitivity : Hydrolysis of the P-Cl bond occurs in humid conditions, generating phosphoric acid derivatives. Store under anhydrous atmospheres (argon) .

- Temperature : Degradation accelerates above 25°C; long-term storage at –20°C is recommended .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high-throughput applications?

- Process improvements :

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes by enhancing molecular collision efficiency (e.g., 50°C, 100 W) .

- Flow chemistry : Enables continuous production with real-time monitoring of intermediates .

- Yield enhancement : Use stoichiometric excess of heptanol (1.5:1 molar ratio) and iterative solvent removal to shift equilibrium .

Q. What advanced techniques resolve contradictions in spectroscopic data for this compound derivatives?

- Case study : Discrepancies in ³¹P NMR chemical shifts may arise from solvent polarity or coordination with trace metals.

- Solution : Perform NMR in deuterated chloroform (non-coordinating solvent) and add EDTA to chelate metal ions .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Experimental design :

Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) using stopped-flow UV-Vis spectroscopy .

Computational modeling : DFT calculations (B3LYP/6-31G*) reveal transition-state geometries and charge distribution on phosphorus .

- Findings : The P-Cl bond is more electrophilic than ester carbonyls, favoring attack by soft nucleophiles (e.g., thiophenol) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。